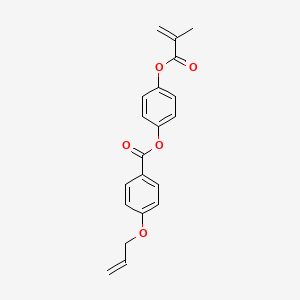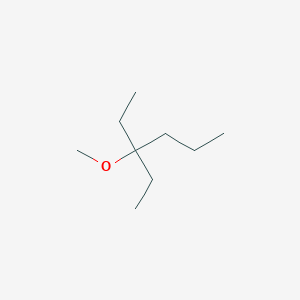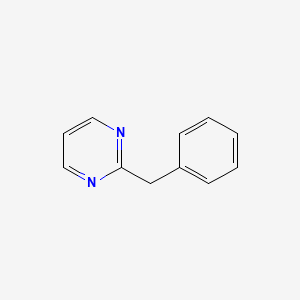
2-Benzylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by a benzyl group attached to the second position of the pyrimidine ring Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylpyrimidine typically involves the reaction of benzyl halides with pyrimidine derivatives under basic conditions. One common method is the nucleophilic substitution reaction where benzyl chloride reacts with pyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes. For instance, a palladium-catalyzed cross-coupling reaction between benzyl halides and pyrimidine derivatives can be employed. This method offers high yields and selectivity, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 2-Benzylpyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylpyrimidine N-oxides.
Reduction: Reduction reactions can convert it into corresponding dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Benzylpyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
科学研究应用
2-Benzylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes, agrochemicals, and materials with specific electronic properties.
作用机制
The mechanism of action of 2-Benzylpyrimidine in biological systems involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and the functional groups present on the pyrimidine ring.
相似化合物的比较
2-Benzylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Benzylpyrimidine: Benzyl group attached to the fourth position of the pyrimidine ring.
2-Benzoylpyrimidine: Contains a benzoyl group instead of a benzyl group.
Uniqueness: 2-Benzylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
90210-57-4 |
|---|---|
分子式 |
C11H10N2 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
2-benzylpyrimidine |
InChI |
InChI=1S/C11H10N2/c1-2-5-10(6-3-1)9-11-12-7-4-8-13-11/h1-8H,9H2 |
InChI 键 |
OOLOAWZLPBDRJQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=NC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N'-[(Z)-(3-nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14149267.png)
![N-[3-(Trifluoromethyl)phenyl]-3,5-diaminobenzamide](/img/structure/B14149268.png)
![Carbonochloridimidothioic acid, [(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14149269.png)
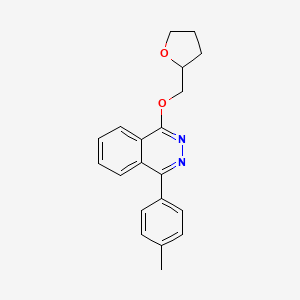
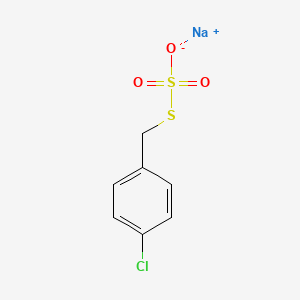
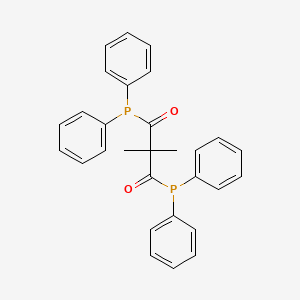
![Diethyl P-[(formylmethylamino)methyl]phosphonate](/img/structure/B14149299.png)
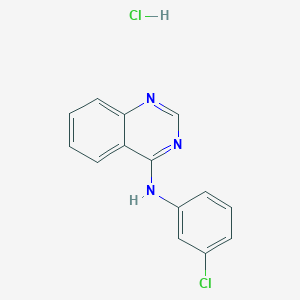
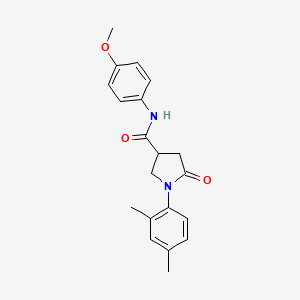
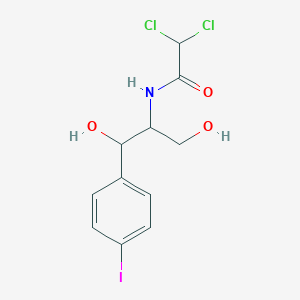
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B14149326.png)
![4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14149335.png)
